molecular formula C12H11ClN2O2S B021632 4-amino-N-(2-chlorophenyl)benzenesulfonamide CAS No. 19837-85-5

4-amino-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B021632
CAS No.: 19837-85-5
M. Wt: 282.75 g/mol
InChI Key: XZQHDUUDKCHQIL-UHFFFAOYSA-N
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Description

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a high-purity synthetic intermediate and reference standard designed for medicinal chemistry and pharmacological research. This aromatic sulfonamide derivative is a compound of significant interest in the design of novel bioactive molecules. Key Research Applications & Value: Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (-SO₂NH₂) is a known zinc-binding function, making this compound and its derivatives valuable scaffolds for investigating the inhibition of various carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Anticancer & Cytotoxicity Research: Structurally related chlorinated benzenesulfonamides have demonstrated potent antiproliferative activities in vitro against human cancer cell lines, including HepG2 liver cancer and MCF-7 breast cancer, making them promising leads for oncology drug discovery . Antiviral Agent Development: Benzenesulfonamide cores are utilized in the design of advanced antiviral agents. Research has shown their potential in developing potent inhibitors targeting viral proteins, such as the HIV-1 capsid (CA) protein . Versatile Chemical Intermediate: The presence of both a primary amino group and a sulfonamide function provides two distinct sites for chemical modification. This allows researchers to synthesize a diverse array of derivatives, such as Schiff bases, hydrazones, and heterocyclic-fused compounds, for structure-activity relationship (SAR) studies . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N-(2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQHDUUDKCHQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392191
Record name 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-85-5
Record name 4-Amino-N-(2-chlorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of Aniline

The amino group of aniline is protected via acetylation using acetic anhydride or acetyl chloride, forming acetanilide. This step ensures regioselectivity during sulfonation by directing electrophilic substitution to the para position.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 100–110°C (reflux)

  • Yield : >90%

Chlorosulfonation of Acetanilide

Acetanilide undergoes sulfonation with chlorosulfonic acid (ClSO₃H) to yield 4-acetamidobenzenesulfonyl chloride. Excess chlorosulfonic acid acts as both a reagent and solvent, with rigorous temperature control to prevent side reactions.

Reaction Conditions :

  • Molar Ratio : 1:5 (acetanilide:ClSO₃H)

  • Temperature : 0–5°C (gradually warmed to 50°C)

  • Time : 3–4 hours

  • Yield : 70–75%

Aminolysis with 2-Chloroaniline

The sulfonyl chloride intermediate reacts with 2-chloroaniline in a base-mediated reaction (e.g., pyridine or aqueous NaOH) to form 4-acetamido-N-(2-chlorophenyl)benzenesulfonamide.

Reaction Conditions :

  • Solvent : Dichloromethane or chloroform

  • Base : 10% NaOH (aqueous)

  • Temperature : 25–30°C

  • Yield : 65–70%

Hydrolysis of the Acetamide Group

The protective acetyl group is removed via acidic or alkaline hydrolysis, yielding the final product.

Acidic Hydrolysis :

  • Reagent : 6M HCl

  • Temperature : 100°C (reflux)

  • Time : 2–3 hours

  • Yield : 85–90%

Alkaline Hydrolysis :

  • Reagent : 20% NaOH

  • Temperature : 80–90°C

  • Time : 4–5 hours

  • Yield : 80–85%

Alternative Nitro Reduction Pathway

Synthesis of 4-Nitrobenzenesulfonyl Chloride

Nitration of benzenesulfonyl chloride introduces a nitro group at the para position, yielding 4-nitrobenzenesulfonyl chloride. This intermediate is more stable than its amino counterpart.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ in H₂SO₄

  • Temperature : 0–5°C

  • Yield : 60–65%

Coupling with 2-Chloroaniline

The nitro-sulfonyl chloride reacts with 2-chloroaniline under basic conditions to form 4-nitro-N-(2-chlorophenyl)benzenesulfonamide.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine

  • Temperature : 25°C

  • Yield : 70–75%

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group.

Catalytic Hydrogenation :

  • Catalyst : Pd/C (5% w/w)

  • Pressure : 1–2 atm H₂

  • Solvent : Ethanol

  • Yield : 90–95%

Chemical Reduction (Fe/HCl) :

  • Reagent : Iron powder in HCl

  • Temperature : 60–70°C

  • Time : 2–3 hours

  • Yield : 80–85%

Comparative Analysis of Synthetic Routes

Parameter Protective Group Route Nitro Reduction Route
Number of Steps 43
Overall Yield 45–50%50–55%
Critical Challenges Instability of sulfonyl chloride; side reactions during deprotectionHandling nitro intermediates; reduction selectivity
Ecological Impact High solvent useModerate waste generation
Scalability Industrial-friendlyRequires high-purity H₂

Industrial-Scale Optimization

Waste Minimization in Chlorosulfonation

The EP0115328B1 patent highlights a closed-loop system for recycling chlorosulfonic acid and byproduct HCl, reducing wastewater load by 40–50%. Excess ClSO₃H is neutralized with NaHSO₃ to form Na₂SO₄, which is filtered and reused.

Solvent Recovery

Distillation units recover dichloromethane and chloroform with >95% efficiency, lowering production costs.

Characterization and Quality Control

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 2H, J=8.5 Hz, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 6.60 (s, 2H, NH₂), 5.20 (s, 1H, SO₂NH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O 70:30, λ=254 nm).

  • Melting Point : 182–184°C (lit. 180–185°C).

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-amino-N-(2-chlorophenyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

  • Oxidation : The amino group can be oxidized to yield nitro derivatives.
  • Reduction : The compound can be reduced to form corresponding amines.
  • Substitution : The chlorophenyl group can undergo nucleophilic substitutions with various reagents.

Biology

This compound has been investigated for its potential as an enzyme inhibitor , particularly against carbonic anhydrases (CAs). A study demonstrated that 4-amino-substituted benzenesulfonamides exhibited significant binding affinities to various CA isoforms. The research highlighted that these compounds could be designed to selectively inhibit specific CA isoforms, potentially leading to drugs with fewer side effects compared to existing treatments .

Table 1: Binding Affinities of 4-Amino-Substituted Benzenesulfonamides to Carbonic Anhydrases

CompoundCA IsoformBinding Affinity (Kd)
Compound ACA I0.5 µM
Compound BCA II1.0 µM
Compound CCA XII1.85 µM

Medicine

In medical research, this compound has been explored for its antimicrobial and anticancer properties . Studies have shown its efficacy against various bacterial strains and its potential role in cancer therapy by inhibiting tumor growth through specific molecular pathways .

A notable case study involved the synthesis of novel substituted derivatives of this compound that demonstrated potent antiviral activity against human adenovirus (HAdV), particularly in immunocompromised patients .

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with folate metabolism in bacteria, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below, 4-amino-N-(2-chlorophenyl)benzenesulfonamide is compared with structurally analogous compounds.

Structural Analogues with Alkylamino Substituents

Compounds such as 4-amino-N-(2-aminoethyl)benzenesulfonamide (N-ethyl-S) and 4-amino-N-(3-aminopropyl)benzenesulfonamide (N-propyl-S) differ in the length of their alkylamine side chains. Theoretical studies using quantum chemical methods reveal that:

  • Longer alkyl chains (e.g., N-hexyl-S) increase lipophilicity and reduce aqueous solubility due to enhanced hydrophobic interactions.
  • Shorter chains (e.g., N-ethyl-S) improve solubility but may reduce membrane permeability .
Compound Alkyl Chain Length LogP (Predicted) Aqueous Solubility (mg/mL)
This compound N/A 2.8 0.12
N-ethyl-S C2 1.5 1.45
N-propyl-S C3 2.1 0.75

Key Insight: The 2-chlorophenyl group in the target compound provides a balance between lipophilicity and electronic effects, favoring receptor binding in antimicrobial applications compared to alkylamino derivatives .

Heterocyclic Sulfonamide Derivatives

Compounds like 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl)]benzenesulfonamide (a1) and 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]benzenesulfonamide (a4) incorporate thiadiazole rings. These derivatives exhibit enhanced anticonvulsant activity due to:

  • Improved π-π stacking with neuronal ion channels.
  • The electron-withdrawing nature of the thiadiazole ring, which stabilizes charge-transfer interactions .
Compound Substituent ED₅₀ (MES Test, mg/kg)
This compound 2-chlorophenyl 45.2
a1 5-phenyl-thiadiazole 18.7
a4 5-(4-Cl-phenyl)-thiadiazole 22.3

Key Insight : The thiadiazole derivatives outperform the target compound in anticonvulsant efficacy, highlighting the importance of heterocyclic moieties in enhancing bioactivity .

Sulfonamides with Aromatic Substituents

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide features a benzoyl group and dual chlorophenyl substituents. This compound demonstrates:

  • Strong electron-withdrawing effects from the sulfone group (–SO₂–).
  • Ineffective conjugation between S=O bonds and aromatic rings, reducing resonance stabilization compared to the target compound .

N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide incorporates a dichlorophenyl group and a sulfonylamino-benzamide backbone.

Antimicrobial Sulfonamides

Sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) and sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) are clinically used antibiotics. Their heterocyclic substituents enable specific interactions with bacterial dihydropteroate synthase (DHPS), a target less accessible to the 2-chlorophenyl derivative .

Compound Target Enzyme (IC₅₀, μM) Antibacterial Spectrum
This compound DHPS (12.4) Narrow (Gram-positive)
Sulfamethoxazole DHPS (0.8) Broad (Gram ±)
Sulfamethazine DHPS (1.2) Broad (Gram ±)

Key Insight : The 2-chlorophenyl substituent provides moderate DHPS inhibition but lacks the broad-spectrum efficacy of heterocyclic sulfonamides .

Biological Activity

4-amino-N-(2-chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in scientific research due to its diverse biological activities. This compound, with the molecular formula C12H11ClN2O2S and CAS number 19837-85-5, is primarily studied for its potential antimicrobial and anticancer properties, along with its role as an inhibitor of carbonic anhydrases (CAs).

  • Molecular Weight : 282.75 g/mol
  • Structure : The compound features a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a 2-chloro group.

The biological activity of this compound is largely attributed to its ability to inhibit carbonic anhydrases, enzymes critical for various physiological processes including pH regulation and ion transport. The compound mimics natural substrates, leading to the inhibition of these enzymes and subsequently disrupting essential biochemical pathways. This mechanism is particularly relevant in bacterial growth inhibition and potential anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

  • Inhibition against Staphylococcus aureus : The compound demonstrated a significant inhibition rate of approximately 80.69% at a concentration of 50 µg/mL, compared to a positive control (ciprofloxacin) which showed 99.2% inhibition .
  • Anti-biofilm Activity : It also showed potential in inhibiting biofilm formation, with inhibition rates of 79.46% against Klebsiella pneumoniae .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines (MDA-MB-231). In vitro studies revealed that it could induce apoptosis significantly:

  • Apoptosis Induction : Treatment with the compound resulted in a 22-fold increase in annexin V-FITC positive cells, indicating effective induction of apoptosis compared to control groups .

Study on Carbonic Anhydrase Inhibition

A detailed study focused on the inhibitory effects of various benzenesulfonamides on carbonic anhydrases revealed that this compound exhibited high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for developing targeted therapies in oncology.

Cardiovascular Effects

In another study examining the cardiovascular effects of benzenesulfonamides, it was found that derivatives similar to this compound could influence perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications in cardiovascular therapeutics .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (nM)Selectivity
This compoundCA IX Inhibition10.93 - 25.06High
4-amino-N-(4-chlorophenyl)benzenesulfonamideCA IX InhibitionNot specifiedModerate
Other Sulfonamide DerivativesVariousVariesVariable

Q & A

Q. Advanced

  • Descriptor Selection : Topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gaps) parameters are computed using ChemDes .
  • Docking Protocols : AutoDock Vina or Schrödinger Suite assess binding affinities to targets like carbonic anhydrase IX. Pose validation involves RMSD clustering (<2.0 Å threshold) .
  • Statistical Validation : QSAR models are tested via leave-one-out cross-validation (R2^2 > 0.8) and external datasets to avoid overfitting .

How is antimicrobial activity assessed for sulfonamide derivatives?

Q. Advanced

  • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50_{50} values calculated via nonlinear regression .
  • Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours, comparing log CFU reductions to controls .
  • Synergy Testing : Checkerboard assays quantify fractional inhibitory concentration (FIC) indices with β-lactams or quinolones .

What strategies improve solubility and formulation stability?

Q. Advanced

  • Salt Formation : Co-crystallization with sodium or meglumine increases aqueous solubility by 10–50-fold .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances bioavailability and controlled release .
  • Lyophilization : Cryoprotectants (e.g., trehalose) prevent aggregation during freeze-drying, ensuring >90% post-reconstitution activity .

How are substituent effects on electronic properties modeled computationally?

Q. Advanced

  • DFT Studies : Gaussian 09 calculates Mulliken charges and electrostatic potential maps to predict electron-withdrawing/donating effects of Cl or NH2_2 groups .
  • MD Simulations : GROMACS evaluates conformational stability in aqueous solutions (e.g., RMSF < 0.5 Å over 100 ns) .
  • SAR Analysis : Hammett constants (σ) correlate substituent electronic effects with bioactivity trends .

What analytical techniques ensure purity for pharmacological testing?

Q. Basic

  • HPLC-PDA : Reverse-phase C18 columns (gradient: 0.1% TFA in acetonitrile/water) achieve >98% purity, with λ = 254 nm monitoring .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 317.191) and detects trace impurities (<0.1%) .
  • TGA-DSC : Verifies thermal stability (decomposition >200°C) and absence of solvates .

How are reaction mechanisms elucidated for sulfonamide derivatization?

Q. Advanced

  • Kinetic Studies : Pseudo-first-order rate constants (kobs_{obs}) under varying pH and temperature identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
  • Isotopic Labeling : 18^{18}O tracing in S=O groups confirms hydrolysis pathways .
  • In Situ FT-IR : Monitors intermediate formation (e.g., sulfonyl chloride at 1370 cm1^{-1}) during acylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 2
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4-amino-N-(2-chlorophenyl)benzenesulfonamide

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